molecular formula C10H9F4NO2 B8112062 (S)-2-Amino-3-(2-fluoro-4-(trifluoromethyl)phenyl)propanoic acid

(S)-2-Amino-3-(2-fluoro-4-(trifluoromethyl)phenyl)propanoic acid

Cat. No.: B8112062
M. Wt: 251.18 g/mol
InChI Key: OMTZLRBOGCVOEM-QMMMGPOBSA-N
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Description

(S)-2-Amino-3-(2-fluoro-4-(trifluoromethyl)phenyl)propanoic acid is an organic compound that features a trifluoromethyl group, which is known for its significant impact on the chemical and biological properties of molecules

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-3-(2-fluoro-4-(trifluoromethyl)phenyl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oximes or nitriles, while reduction can produce alcohols or aldehydes .

Scientific Research Applications

(S)-2-Amino-3-(2-fluoro-4-(trifluoromethyl)phenyl)propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-2-Amino-3-(2-fluoro-4-(trifluoromethyl)phenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-Amino-3-(2-chloro-4-(trifluoromethyl)phenyl)propanoic acid
  • (S)-2-Amino-3-(2-bromo-4-(trifluoromethyl)phenyl)propanoic acid
  • (S)-2-Amino-3-(2-methyl-4-(trifluoromethyl)phenyl)propanoic acid

Uniqueness

(S)-2-Amino-3-(2-fluoro-4-(trifluoromethyl)phenyl)propanoic acid is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its analogs. The trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound in drug development.

Properties

IUPAC Name

(2S)-2-amino-3-[2-fluoro-4-(trifluoromethyl)phenyl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F4NO2/c11-7-4-6(10(12,13)14)2-1-5(7)3-8(15)9(16)17/h1-2,4,8H,3,15H2,(H,16,17)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMTZLRBOGCVOEM-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)F)CC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1C(F)(F)F)F)C[C@@H](C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F4NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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